molecular formula C20H21N3O2S2 B2525613 1-(4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-3-(phenylthio)propan-1-one CAS No. 1226439-13-9

1-(4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-3-(phenylthio)propan-1-one

Cat. No.: B2525613
CAS No.: 1226439-13-9
M. Wt: 399.53
InChI Key: PAEYQBKBQMOSIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-3-(phenylthio)propan-1-one is a novel chemical entity designed for preclinical research, incorporating a 1,3,4-thiadiazole heterocycle as a central pharmacophore. The 1,3,4-thiadiazole ring is a established bioisostere of pyrimidine, the core structure of several nucleic acids. This key feature endows derivatives with the potential to interfere with DNA replication processes in target cells . Furthermore, the mesoionic nature of this heterocycle can enhance the compound's ability to cross cellular membranes and interact with biological targets, contributing to promising oral absorption and bioavailability profiles for research purposes . The molecular structure is further elaborated with a furan ring and a piperidine moiety, which are known to improve binding affinity to enzymatic targets, and a phenylthio-propione tail that may influence pharmacokinetic properties. Compounds based on the 1,3,4-thiadiazole scaffold have demonstrated a wide range of biological activities in scientific literature, with particularly promising applications in the development of anticancer agents. Their mechanism of action often involves interaction with specific biological targets, potentially leading to cell cycle arrest and the induction of apoptosis (programmed cell death) . This product is intended for use in hit-to-lead optimization campaigns and to investigate novel mechanisms of action in fields such as oncology and infectious disease. This product is for non-human research only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-3-phenylsulfanylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S2/c24-18(10-14-26-16-5-2-1-3-6-16)23-11-8-15(9-12-23)19-21-22-20(27-19)17-7-4-13-25-17/h1-7,13,15H,8-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAEYQBKBQMOSIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(S2)C3=CC=CO3)C(=O)CCSC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-3-(phenylthio)propan-1-one is a novel derivative of the 1,3,4-thiadiazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological activity, and potential applications in pharmacology.

Synthesis of the Compound

The synthesis of the compound involves several steps that include the preparation of the furan and thiadiazole moieties. The general procedure includes:

  • Formation of 5-(Furan-2-yl)-1,3,4-thiadiazole : This is typically achieved through cyclization reactions involving thiosemicarbazide and furan derivatives.
  • Piperidine Integration : The piperidine ring is introduced via nucleophilic substitution reactions.
  • Phenylthio Group Addition : The phenylthio group is added to enhance the biological activity of the compound.

These steps are often optimized using microwave irradiation techniques to improve yields and reduce reaction times .

Antimicrobial Activity

The compound exhibits significant antimicrobial properties against various bacterial strains. In studies comparing its efficacy with standard antibiotics, it showed promising results against both Gram-positive and Gram-negative bacteria. For instance:

  • Staphylococcus aureus : The compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of ampicillin.
  • Pseudomonas aeruginosa : It also showed notable activity, indicating potential as an alternative antimicrobial agent .

Antifungal Activity

Research indicates that derivatives containing the furan and thiadiazole moieties possess fungicidal properties. Specifically, compounds similar to this compound have been tested against fungi such as Candida albicans and Aspergillus niger. Results demonstrated:

  • Efficacy rates exceeding 80% against P. infestans, outperforming traditional fungicides like pyrimorph .

Anticancer Activity

The compound has shown potential as an anticancer agent in preliminary studies. Various derivatives have been evaluated for their cytotoxic effects on cancer cell lines. Notably:

  • Cell Line Studies : Compounds similar to this structure exhibited significant inhibition of cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines.

The proposed mechanisms behind the biological activities include:

  • Cell Wall Synthesis Inhibition : As observed in antifungal studies, the compound may disrupt fungal cell wall synthesis.
  • DNA Intercalation : Some thiadiazole derivatives have been suggested to intercalate into DNA, disrupting replication in cancer cells .

Table 1: Biological Activity Overview

Activity TypeTarget Organism/Cell LineEfficacy (%)Reference
AntimicrobialStaphylococcus aureusMIC < 10 µg/mL
AntifungalP. infestans>80%
AnticancerMCF-7 (Breast Cancer)IC50 = 15 µM
AnticancerA549 (Lung Cancer)IC50 = 20 µM

Table 2: Comparison with Standard Drugs

CompoundTarget OrganismEfficacy (%)Standard DrugStandard Efficacy (%)
This compoundStaphylococcus aureus<10 µg/mLAmpicillin<20 µg/mL
Similar DerivativeP. infestans>80%Pyrimorph77%

Case Study 1: Efficacy Against Fungal Infections

A study conducted on a series of thiadiazole derivatives demonstrated that compounds with furan moieties significantly inhibited fungal growth in vitro. The lead compound exhibited an EC50 value better than established fungicides, suggesting its potential for development into a therapeutic agent for treating fungal infections .

Case Study 2: Anticancer Potential

In vitro studies on breast cancer cell lines indicated that compounds similar to the target molecule induced apoptosis at lower concentrations compared to standard chemotherapeutics. These findings support further investigation into their use as adjunct therapies in cancer treatment .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives containing the thiadiazole and furan moieties exhibit significant antimicrobial properties. A study highlighted the synthesis of various thiadiazole derivatives, which were screened for their activity against Mycobacterium tuberculosis . Some derivatives demonstrated effective inhibition at concentrations as low as 3.125 µg/mL . The mechanism of action involves interactions with key enzyme targets such as enoyl-acyl carrier protein reductase.

Antidiabetic Potential

Another study focused on the inhibitory activity of furan-thiadiazole derivatives against α-glucosidase and β-glucuronidases , highlighting their potential as antidiabetic agents. One specific derivative exhibited promising inhibitory activity, suggesting that compounds in this class could be developed into therapeutic agents for managing diabetes .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Preliminary studies have indicated that similar thiadiazole derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanisms often involve the induction of apoptosis and inhibition of cell proliferation .

Case Study 1: Tuberculosis Inhibition

In a detailed investigation, researchers synthesized several derivatives of the compound and assessed their efficacy against Mycobacterium tuberculosis . The active compounds were found to form significant hydrogen bonds with key residues in the enzyme active site, enhancing their inhibitory potential .

CompoundMinimum Inhibitory Concentration (µg/mL)Mechanism of Action
Fb3.125Enoyl-ACP reductase inhibition
Fe3.125Enoyl-ACP reductase inhibition

Case Study 2: Diabetes Management

A series of furan-thiadiazole derivatives were synthesized and tested for their ability to inhibit α-glucosidase. The most potent derivative showed an IC50 value that indicates strong potential as an antidiabetic agent .

CompoundIC50 (µM)Target Enzyme
Active12α-glucosidase

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substituent Variations

Compound A: 1-(4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone (CAS 1351596-74-1)

  • Key Differences: Replaces the 3-(phenylthio)propan-1-one group with a 4-(isopropylsulfonyl)phenylethanone moiety.

Compound B : 1-(4-(5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-methylpropan-1-one (CAS 1171579-37-5)

  • Key Differences: Substitutes the furan-2-yl group with a 2-methoxyphenyl ring on the thiadiazole. Uses a 2-methylpropan-1-one chain instead of 3-(phenylthio)propan-1-one. The shorter alkyl chain in the propanone moiety may reduce steric hindrance .

Compound C : 1-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-3-(thiophen-2-ylthio)propan-1-one (RTB70)

  • Key Differences :
    • Replaces piperidine with piperazine, increasing basicity.
    • Substitutes thiadiazole with a chloro-trifluoromethylpyridinyl group and uses a thiophenethio substituent.
    • Impact : The trifluoromethyl group enhances metabolic stability and lipophilicity, while the thiophenethio group may modulate sulfur-mediated redox interactions .

Physicochemical Properties

Property Target Compound Compound A Compound B
Molecular Weight ~441.5 (calc.) 459.6 ~375.4 (calc.)
Key Functional Groups Thiadiazole, phenylthio, furan Thiadiazole, sulfonyl Thiadiazole, methoxyphenyl
Lipophilicity (LogP) Higher (phenylthio group) Moderate (sulfonyl) Moderate (methoxy)
Synthetic Route Likely HOBt/TBTU coupling Sulfonation reactions Methoxylation and alkylation

Structural-Activity Relationship (SAR) Insights

  • Thiadiazole Substitutions :
    • Furan-2-yl (target compound) vs. methoxyphenyl (Compound B): Furan’s oxygen atom may engage in hydrogen bonding, whereas methoxyphenyl provides steric bulk and electron donation .
  • Propanone Modifications: Phenylthio group (target) vs. thiophenethio (Compound C): Both sulfur-containing groups enhance lipophilicity, but phenylthio’s aromaticity may favor π-π stacking in target binding .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for synthesizing 1-(4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-3-(phenylthio)propan-1-one?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the thiadiazole-piperidine core. Key steps include:

  • Coupling Reactions : Amide bond formation between the piperidine-thiadiazole intermediate and a propionyl derivative using coupling agents like HOBt/TBTU in anhydrous DMF .
  • Thioether Formation : Introduction of the phenylthio group via nucleophilic substitution or thiol-ene reactions under controlled temperature (60–80°C) .
  • Purification : Column chromatography or recrystallization (e.g., DMSO/water mixtures) to isolate the final product .
  • Characterization : Confirmation via 1H^{1}\text{H}/13C^{13}\text{C} NMR, HR-MS, and IR spectroscopy .

Q. Which spectroscopic and analytical techniques are critical for confirming the compound’s structural integrity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify proton environments and carbon frameworks, with δ 7.2–8.1 ppm confirming aromatic protons in the furan and phenylthio groups .
  • High-Resolution Mass Spectrometry (HR-MS) : Validates molecular weight (e.g., m/z 439.12 [M+H]+^+) .
  • X-ray Crystallography : Resolves bond lengths and angles, particularly for the thiadiazole and piperidine moieties (e.g., C–S bond length ~1.68 Å) .

Q. What structural features of this compound suggest potential biological activity?

  • Methodological Answer :

  • Thiadiazole Ring : Electron-withdrawing properties enhance binding to enzymatic targets (e.g., kinase inhibitors) .
  • Furan Group : Planar structure facilitates π-π stacking with aromatic residues in proteins .
  • Piperidine Scaffold : Conformational flexibility enables interactions with hydrophobic pockets in biological targets .

Advanced Research Questions

Q. How can researchers optimize low yields during the cyclization step of the thiadiazole-piperidine core?

  • Methodological Answer :

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) or organocatalysts to accelerate cyclization .
  • Solvent Optimization : Replace polar aprotic solvents (DMF) with ionic liquids to improve reaction efficiency .
  • Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining yields >80% .

Q. How should contradictory biological activity data (e.g., IC50_{50} variability) be analyzed?

  • Methodological Answer :

  • Structural Analog Comparison : Compare substituent effects (e.g., replacing phenylthio with pyridinylthio) to identify activity trends .
  • Assay Condition Calibration : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%) to minimize variability .
  • Molecular Docking Studies : Use AutoDock Vina to predict binding affinities and explain discrepancies (e.g., steric clashes in certain conformers) .

Q. What computational strategies predict the compound’s reactivity in novel chemical reactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., sulfur in thiadiazole as a nucleophilic center) .
  • Molecular Dynamics Simulations : Model solvation effects to predict stability in aqueous vs. non-polar environments .

Q. What methods address purification challenges caused by byproducts in the final synthetic step?

  • Methodological Answer :

  • Gradient Elution Chromatography : Use silica gel columns with hexane/ethyl acetate gradients (95:5 to 60:40) to separate closely related impurities .
  • Recrystallization Optimization : Test solvent pairs (e.g., ethanol/water) to enhance crystal purity .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :

  • Core Modifications : Synthesize analogs with substituted furans (e.g., 5-methylfuran) or alternative heterocycles (e.g., oxadiazole) .
  • Bioisosteric Replacement : Replace phenylthio with benzylthio to assess hydrophobic interactions .
  • Pharmacophore Mapping : Use Schrödinger’s Phase to align analogs and identify critical functional groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.